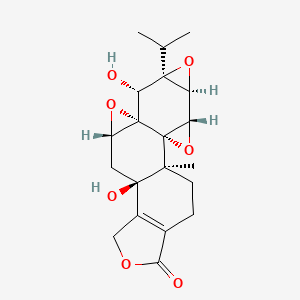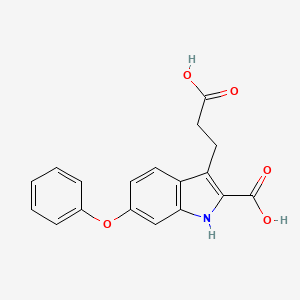
2-Carboxy-6-phenoxy-1H-indole-3-propionic acid
Descripción general
Descripción
“2-Carboxy-6-phenoxy-1H-indole-3-propionic acid” is a derivative of 1H-indole-3-propionic acid . It’s related to a class of compounds that have been studied for their potential therapeutic applications. For instance, 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid, a similar compound, has been characterized as a potent synthetic GPR17 agonist . GPR17 is an orphan G protein-coupled receptor involved in myelin repair and has been proposed as a novel drug target for the treatment of brain and spinal cord injury and for multiple sclerosis .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid, involves a Japp–Klingemann condensation of 3,5-dichlorophenyldiazonium chloride and deprotonated 2-(ethoxycarbonyl)cyclopentanone yielding phenylhydrazone derivative followed by Fischer indole (diaza-Cope) rearrangement . This method was used to synthesize a series of 10 derivatives .Aplicaciones Científicas De Investigación
Biochemical Probes
"1-[2-Amino-5-(6-carboxyindol-2-yl)phenoxyl]-2-(2'-amino-5'-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid" (indo-1) and related compounds have been characterized as sensitive spectroscopic probes for Zn2+ interactions with proteins. These compounds exhibit spectral changes upon binding to Zn2+, allowing for the determination of zinc-protein interactions and the affinity of proteins for Zn2+ under different conditions (Jefferson, Hunt, & Ginsburg, 1990).
Fluorescent Sensors
A novel spiropyran, demonstrating an "on-off-on" fluorescent switch response to extreme pH conditions, has been reported. Modifications at the indole N-position and carboxyl group at the indole 6-position contribute to this extreme acid response. This property supports its application in fluorescent imaging in bacterial cells under extreme pH conditions, showcasing its potential as a versatile tool in bioimaging applications (Wan, Zheng, Shen, Yang, & Yin, 2014).
Therapeutic Potential
Research into indole carboxylic acids and their derivatives reveals potential therapeutic applications. For instance, indole-2-carboxylic acid derivatives have been synthesized and characterized for their antibacterial and antifungal activities. These compounds exhibit significant antibacterial activities against common pathogens such as Staphylococcus aureus and Escherichia coli, as well as moderate antifungal activities, indicating their potential as leads for developing new antimicrobial agents (Raju, Bhavya Sai, Meghana, Chandana, Suresh, & Nadendla, 2015).
Understanding of Weak Acid Stress in Microbes
Studies on carboxylic acids, including indole-3-carboxylic acids, have contributed to our understanding of microbial adaptation to weak acid stress. This research is crucial in fields like food safety, where understanding the tolerance mechanisms of spoilage microbes to food preservatives is vital for developing more effective preservation strategies. Such insights also have implications in biotechnology for optimizing microbial cell factories for the production of carboxylic acids (Mira & Teixeira, 2013).
Propiedades
IUPAC Name |
3-(2-carboxyethyl)-6-phenoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c20-16(21)9-8-14-13-7-6-12(24-11-4-2-1-3-5-11)10-15(13)19-17(14)18(22)23/h1-7,10,19H,8-9H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFAYNLUAGDMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N3)C(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carboxy-6-phenoxy-1H-indole-3-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



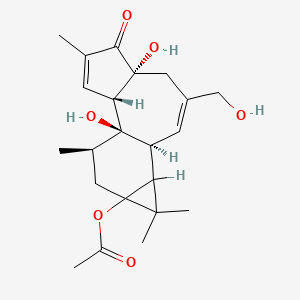
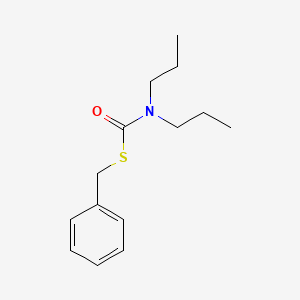
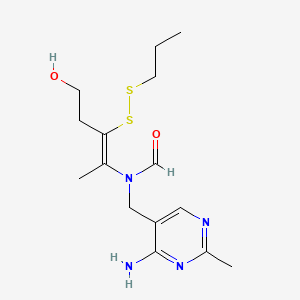
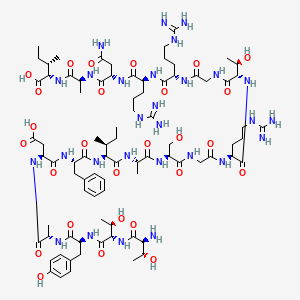
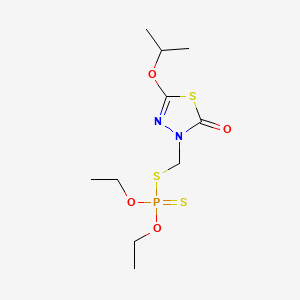
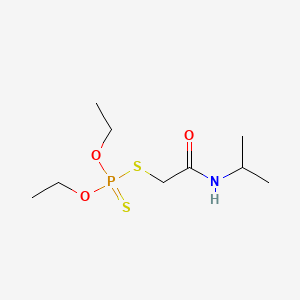

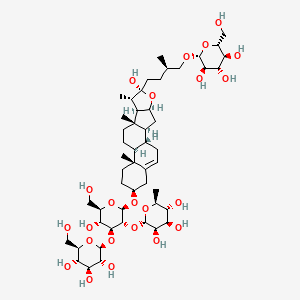
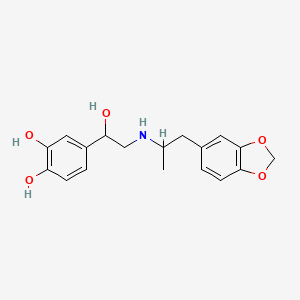
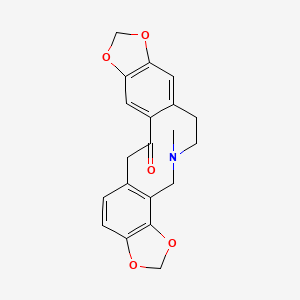
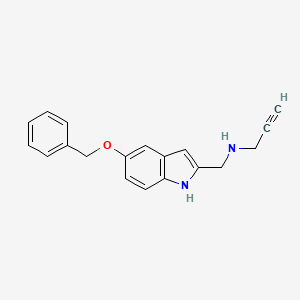
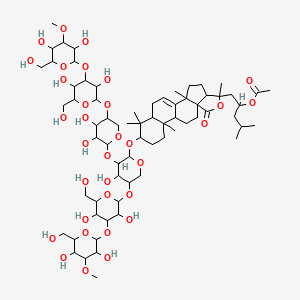
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1679750.png)
